1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione
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Overview
Description
1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione is a complex organic compound featuring a tert-butyldimethylsilyloxy group, a chlorophenyl group, and a trifluorobutanedione moiety
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence metabolic flux and alter metabolite levels, making the compound significant in metabolic studies. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound shares the tert-butyldimethylsilyloxy group and is used in synthetic glycobiology.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is a potential precursor to biologically active natural products.
4-(2-Acetylamino-1-(tert-butyldimethylsilyloxy)ethyl)phenol: This compound features a similar silyloxy group and is used in various chemical syntheses.
The uniqueness of 1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
343564-49-8 |
---|---|
Molecular Formula |
C16H19Cl2F3O3Si |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]-2-chloro-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C16H19Cl2F3O3Si/c1-15(2,3)25(4,5)24-11-7-6-9(8-10(11)17)13(22)12(18)14(23)16(19,20)21/h6-8,12H,1-5H3 |
InChI Key |
VGYSINCEOMVZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)C(C(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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